1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 16600-15-0
VCID: VC0232072
InChI:
SMILES:
Molecular Formula: C6H8FN3
Molecular Weight: 0

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

CAS No.: 16600-15-0

Cat. No.: VC0232072

Molecular Formula: C6H8FN3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate - 16600-15-0

Specification

CAS No. 16600-15-0
Molecular Formula C6H8FN3
Molecular Weight 0

Introduction

Synthesis

The synthesis of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate involves specific chemical reactions using pyridine derivatives and tetrafluoroboric acid. The process typically includes:

  • Formation of the Phenylazo Group:

    • A coupling reaction between aniline derivatives and nitrosating agents forms the phenylazo functionality.

  • Substitution on the Pyridinium Ring:

    • The ethyl group is introduced through alkylation reactions.

  • Salt Formation:

    • The final step involves the reaction with tetrafluoroboric acid to yield the tetrafluoroborate salt.

Purification methods such as recrystallization or chromatography are employed to ensure high purity and yield.

Structural Features

The molecular structure of this compound includes:

These features impart unique reactivity, making it distinct from other pyridinium salts.

Key Reactions

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate participates in various notable chemical reactions:

  • Electron Transfer Processes:

    • The phenylazo group facilitates electron transfer, making it useful in redox chemistry.

  • Interaction with Biological Targets:

    • It can bind to enzymes or receptors, potentially modulating their activity through electron transfer or steric interactions.

Stability

The compound exhibits excellent stability in polar solvents due to the tetrafluoroborate anion, which also enhances its solubility.

Applications

This compound has diverse applications across multiple scientific fields:

Organic Synthesis

  • Used as a reagent in synthetic chemistry due to its reactivity with nucleophiles and electrophiles.

Material Science

  • Its electronic properties make it valuable for developing advanced materials such as dyes and sensors.

Medicinal Chemistry

  • Investigated for potential biological activity due to its ability to interact with enzymes and receptors.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Differences
1-Methyl-2-(phenylazo)-pyridinium tetrafluoroborateC₁₂H₁₂BF₄N₃Methyl group instead of ethyl; similar reactivity
1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborateC₁₃H₁₄BF₄N₃Azo group at position 4; different electronic properties
2-Bromo-1-ethyl-pyridinium tetrafluoroborateC₁₁H₁₂BrF₄NContains bromine; used as a coupling reagent

The specific substitution pattern in 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate makes it unique among these related compounds.

Future Research Directions

Potential areas for further study include:

  • Exploring its biological effects for drug development.

  • Developing advanced materials using its electronic properties.

  • Investigating new synthetic pathways to improve yield and reduce costs.

This comprehensive analysis highlights the importance of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate in both academic research and industrial applications. Its unique structure and versatile reactivity make it a valuable tool in various scientific disciplines.

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